Undecyl 2-methylpropanoate

Description

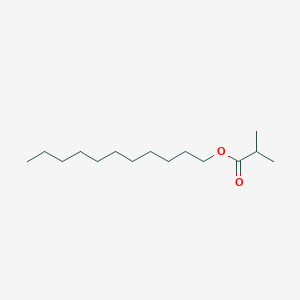

Undecyl 2-methylpropanoate is an ester derived from 2-methylpropanoic acid (isobutyric acid) and undecyl alcohol (C11H23OH). Esters of 2-methylpropanoic acid are commonly used in flavor and fragrance industries due to their fruity or floral notes . This compound’s long alkyl chain (undecyl group) suggests enhanced hydrophobicity compared to shorter-chain esters, which may influence its solubility, volatility, and surfactant capabilities .

Properties

CAS No. |

5458-40-2 |

|---|---|

Molecular Formula |

C15H30O2 |

Molecular Weight |

242.40 g/mol |

IUPAC Name |

undecyl 2-methylpropanoate |

InChI |

InChI=1S/C15H30O2/c1-4-5-6-7-8-9-10-11-12-13-17-15(16)14(2)3/h14H,4-13H2,1-3H3 |

InChI Key |

ZINZKLWPDCKZJA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCOC(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecyl 2-methylpropanoate can be synthesized through the esterification reaction between undecanol and 2-methylpropanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester .

Chemical Reactions Analysis

Reactivity in Polymerization Initiation

Undecyl 2-methylpropanoate derivatives are central to surface-initiated ATRP (SI-ATRP) and single-electron transfer living radical polymerization (SET-LRP) :

Surface-Initiated ATRP (SI-ATRP)

-

Mechanism :

The C-Br bond in the initiator undergoes homolytic cleavage, generating a bromine radical that abstracts a hydrogen atom from the substrate surface, initiating polymerization . -

Key Experimental Conditions :

SET-LRP for Polymer Brush Grafting

-

Role :

The initiator SAM enables controlled polymerization of methacrylate monomers (e.g., HPMA, MeOEGMA) on surfaces . -

Conditions :

Polymerization Results

| Polymerization Type | Monomer Conversion | Thickness | Catalyst System |

|---|---|---|---|

| SI-ATRP | 82% | 12,000 Mn | CuCl/HMTETA |

| SET-LRP | N/A | >100 nm | CuCl/HMTETA in DMSO/water |

UVO-Induced Cleavage

Ultraviolet/ozone treatment cleaves C-Br bonds, generating oxidized species (e.g., CO₂) and initiating polymerization. This process reduces grafting density by ablating surface initiators .

Catalyst Poisoning

In cross-coupling reactions, mercaptonicotinamide derivatives chelate Pd catalysts, inhibiting ketone formation. This highlights the need for catalyst optimization in related systems .

Scientific Research Applications

Undecyl 2-methylpropanoate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its potential use in biochemical assays and as a substrate in enzymatic reactions.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

Industry: Widely used in the fragrance industry for its pleasant odor and in the production of various consumer products

Mechanism of Action

The mechanism of action of undecyl 2-methylpropanoate primarily involves its hydrolysis to release undecanol and 2-methylpropanoic acid. These products can then participate in various biochemical pathways. The ester bond in this compound is susceptible to cleavage by esterases, which are enzymes that catalyze the hydrolysis of esters .

Comparison with Similar Compounds

Table 1: Key Inferred Properties of Undecyl 2-Methylpropanoate

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₅H₃₀O₂ (predicted) |

| Functional Groups | Ester (R-CO-O-R') |

| Potential Applications | Fragrances, surfactants, flavor additives |

| Solubility | Likely low water solubility due to long alkyl chain |

Comparison with Structural Analogs

Ethyl 2-Methylpropanoate (CAS 97-62-1)

Ethyl 2-methylpropanoate, a shorter-chain analog, is a well-studied aroma compound. Key differences include:

- Volatility and Odor Profile: Ethyl 2-methylpropanoate has a lower molecular weight (C₆H₁₂O₂, 130.16 g/mol) and higher volatility, contributing to its role as a key odorant in mangoes and aged rums .

- Analytical Behavior: In gas chromatography (GC), ethyl 2-methylpropanoate forms dimers during ionization, a phenomenon shared with other esters like methyl octanoate and (E)-2-octenal .

Table 2: Ethyl 2-Methylpropanoate vs. This compound

| Property | Ethyl 2-Methylpropanoate | This compound (Predicted) |

|---|---|---|

| Molecular Weight | 130.16 g/mol | ~242.40 g/mol |

| Odor Threshold | Low (high odor activity value) | Likely higher (lower volatility) |

| Applications | Flavor additives, fragrances | Surfactants, long-lasting fragrances |

Methyl Octanoate and Other Esters

Methyl octanoate (C₉H₁₈O₂) shares similar retention times in GC analyses but differs in migration times due to variations in polarity and molecular weight . This compound’s longer chain may reduce its utility in high-volatility applications but enhance its stability in surfactant formulations.

Comparison with Surfactant Compounds

Undecyl glucoside (CAS 68515-73-1), a non-ionic surfactant, highlights the role of alkyl chain length in functionality. Unlike undecyl glucoside, which is synthesized via glucose condensation, this compound is an ester with distinct solubility and emulsifying properties .

Table 3: Surfactant Comparison

| Property | Undecyl Glucoside | This compound (Predicted) |

|---|---|---|

| Synthesis | Glucose + undecyl alcohol | 2-Methylpropanoic acid + undecyl alcohol |

| Hydrophilic Group | Hydroxyl (glucose moiety) | Ester carbonyl group |

| Applications | Cleansing agents, cosmetics | Potential emulsifiers, niche fragrances |

Analytical and Industrial Considerations

- Retention and Ionization: Like ethyl 2-methylpropanoate, this compound may form protonated dimers in mass spectrometry, affecting quantification accuracy .

- Regulatory Status : Undecyl alcohol (a precursor) is classified under UN 3082, suggesting careful handling requirements for the ester derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.